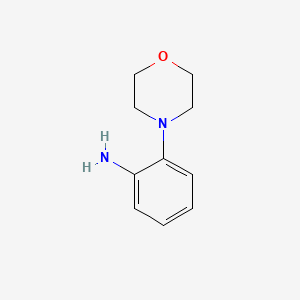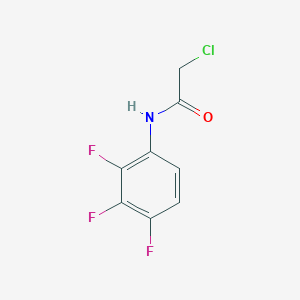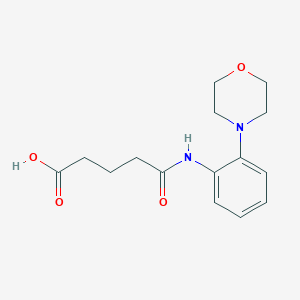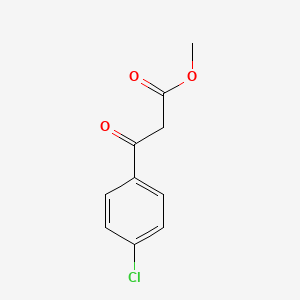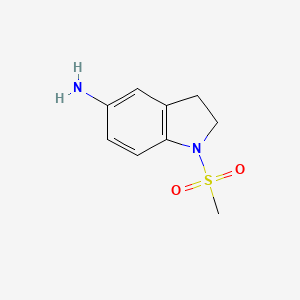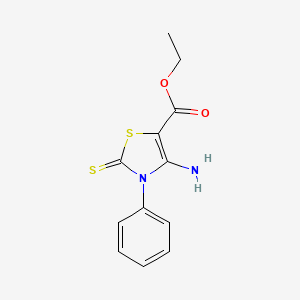![molecular formula C14H11ClN4S B1349015 4-(3-氯-2-甲基苯基)-5-吡啶-4-基-4H-[1,2,4]三唑-3-硫醇 CAS No. 380335-54-6](/img/structure/B1349015.png)
4-(3-氯-2-甲基苯基)-5-吡啶-4-基-4H-[1,2,4]三唑-3-硫醇
描述
4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is known for its diverse biological activities
科学研究应用
Chemistry
In chemistry, 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its antiviral properties. It has shown activity against certain viruses in preliminary studies, suggesting potential use in antiviral drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation.
作用机制
Target of Action
1,2,4-triazoles are known to have a broad spectrum of biological activities. They can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
The mode of action of 1,2,4-triazoles can vary greatly depending on their specific chemical structure and the biological target they interact with. They often operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
1,2,4-triazoles can affect various biochemical pathways. For example, some 1,2,4-triazoles have been shown to have significant antibacterial activity, suggesting that they may interfere with bacterial biochemical pathways .
Pharmacokinetics
The ADME properties of 1,2,4-triazoles can vary depending on their specific chemical structure. Some triazole-based compounds are known to have excellent bioavailability .
Result of Action
The molecular and cellular effects of 1,2,4-triazoles can vary greatly depending on their specific chemical structure and the biological target they interact with. They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
The action, efficacy, and stability of 1,2,4-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, some 1,2,4-triazoles have been found to inhibit corrosion of metals in certain environments .
生化分析
Biochemical Properties
4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi . It interacts with bacterial enzymes, disrupting their normal function and leading to cell death. Additionally, 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol can bind to proteins involved in cell signaling pathways, modulating their activity and affecting cellular processes .
Cellular Effects
The effects of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol affects the expression of genes involved in inflammation, reducing the production of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of action of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity . It can inhibit enzyme function by binding to the active site, preventing substrate binding and catalysis . Additionally, 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol change over time. This compound exhibits stability under various conditions, but it can degrade over extended periods . Long-term studies have shown that 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can affect metabolic flux by altering the levels of metabolites and influencing the activity of metabolic enzymes . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol.
Transport and Distribution
The transport and distribution of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, affecting its localization and activity . The interaction with transporters and binding proteins influences the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol affects its interactions with biomolecules and its overall efficacy in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.
Substitution Reactions: The introduction of the 3-chloro-2-methyl-phenyl and pyridin-4-yl groups can be achieved through nucleophilic substitution reactions. For instance, 3-chloro-2-methyl-benzyl chloride and 4-pyridylmethyl chloride can be used as starting materials.
Thiol Formation: The thiol group is introduced by reacting the triazole intermediate with thiourea under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The thiol group in 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Amines: Formed from the reduction of nitro groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
4-(3-Chloro-2-methyl-phenyl)-5-phenyl-4H-[1,2,4]triazole-3-thiol: Similar structure but with a phenyl group instead of a pyridinyl group.
4-(3-Chloro-2-methyl-phenyl)-5-methyl-4H-[1,2,4]triazole-3-thiol: Similar structure but with a methyl group instead of a pyridinyl group.
Uniqueness
The presence of the pyridinyl group in 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol enhances its ability to interact with biological targets, potentially increasing its efficacy as an antimicrobial and antiviral agent. This makes it a unique and valuable compound for further research and development.
属性
IUPAC Name |
4-(3-chloro-2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c1-9-11(15)3-2-4-12(9)19-13(17-18-14(19)20)10-5-7-16-8-6-10/h2-8H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAKJXDXERLWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=NNC2=S)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353683 | |
| Record name | 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380335-54-6 | |
| Record name | 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


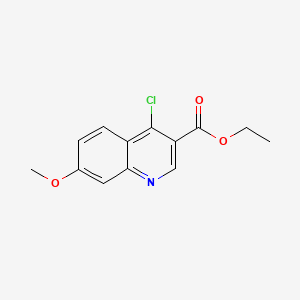
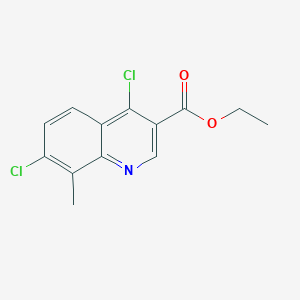

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)
![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)
